(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride
Overview
Description
(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride is a chemical compound with the empirical formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . It is a versatile material used in scientific research, exhibiting properties that make it suitable for various applications, including drug synthesis and molecular studies .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride plays a significant role in the realm of enzyme inhibition, particularly in the study of Cytochrome P450 (CYP) enzymes responsible for the metabolism of a wide array of drugs. The selective inhibition of CYP isoforms is crucial for predicting drug-drug interactions (DDIs) and understanding the metabolic pathways of pharmaceutical compounds. Chemical inhibitors, including isoxazol-based compounds, are utilized in in vitro assessments to decipher the involvement of specific CYP isoforms in the metabolism of drugs, thereby providing insights into potential DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Anticancer Agents
Isoxazolines, including this compound derivatives, have been identified as important structures in the development of anticancer agents. These compounds, due to their nitrogen and oxygen-containing heterocyclic structure, exhibit significant pharmacological properties against various types of cancer. The exploration of isoxazoline derivatives in natural sources and their synthetic pathways highlights their potential as novel chemotherapeutic agents. Structural-activity relationship studies further elucidate their mode of action and potential in cancer therapy (Kaur et al., 2014).
Optoelectronic Materials
Research into the application of this compound and its derivatives extends into the field of optoelectronics. These compounds have been incorporated into π-extended conjugated systems, proving valuable for the creation of novel optoelectronic materials. They serve as the foundation for developing materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of isoxazolines beyond pharmaceutical applications (Lipunova et al., 2018).
Future Directions
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTPJPMSCDKHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-55-7 | |
Record name | 5-Isoxazolemethanamine, 3-(2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.